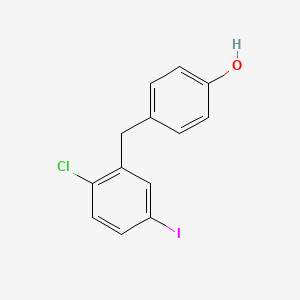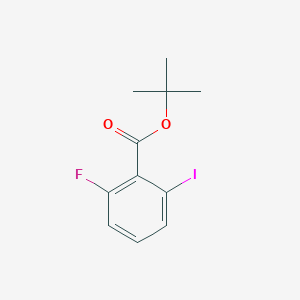![molecular formula C19H13Cl4NO B3104066 (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B3104066.png)
(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been reported to target coactivator-associated arginine methyltransferase 1 (carm1), a valuable target for hormone-dependent tumors such as prostate and breast cancers .
Mode of Action
It is suggested that the compound may interact with its targets through non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been reported to affect the methylation pathways in cells, which can have downstream effects on gene expression .
Pharmacokinetics
The compound has high gastrointestinal absorption and is BBB permeant . It is an inhibitor of CYP2C19 and CYP2C9, which could impact the metabolism of other drugs . The compound has a high lipophilicity (Log Po/w: 5.33), which could influence its distribution in the body . It is poorly soluble in water (log s: -62), which could impact its bioavailability .
Result of Action
Similar compounds have been reported to inhibit the activity of carm1, leading to changes in gene expression and potentially inhibiting the growth of hormone-dependent tumors .
Action Environment
The compound should be stored in a dark place, sealed in dry conditions, and under -20°C . These environmental factors could influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RAMB4 involves the reaction of 3,4-dichlorobenzaldehyde with 4-piperidone under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of RAMB4 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
RAMB4 undergoes various chemical reactions, including:
Oxidation: RAMB4 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction of RAMB4 can lead to the formation of reduced derivatives.
Substitution: RAMB4 can undergo substitution reactions, particularly at the piperidinone ring, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
RAMB4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the ubiquitin-proteasome system and its inhibitors.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce stress in the ubiquitin-proteasome system.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
RAMB1: Another ubiquitin-proteasome system stressor with similar anticancer activity.
Bortezomib: A proteasome inhibitor with a different mechanism of action, targeting the catalytic activities of the 20S proteasome.
MG-132: A proteasome inhibitor that also targets the catalytic activities of the 20S proteasome .
Uniqueness
RAMB4 is unique in its ability to inhibit ubiquitin-mediated protein degradation without affecting the catalytic activities of the 20S proteasome. This distinct mechanism of action makes it a valuable tool for studying the ubiquitin-proteasome system and exploring new therapeutic approaches for cancer treatment .
Properties
IUPAC Name |
(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl4NO/c20-15-3-1-11(7-17(15)22)5-13-9-24-10-14(19(13)25)6-12-2-4-16(21)18(23)8-12/h1-8,24H,9-10H2/b13-5+,14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPXGFGIFQWUOC-ACFHMISVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1NC/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C/C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3104000.png)









![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)
![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)
![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)
